molecular formula C22H19ClF3N3O2S2 B12135699 C22H19ClF3N3O2S2

C22H19ClF3N3O2S2

Cat. No.: B12135699
M. Wt: 514.0 g/mol
InChI Key: VKJCKAXNJLQDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Current Standing and Research Significance of C22H19ClF3N3O2S2 in Medicinal Chemistry

Tianeptine holds a unique position in medicinal chemistry primarily because its mechanism of action deviates significantly from classical antidepressant theories. nih.govnih.gov Initially, antidepressant research was dominated by the monoaminergic hypothesis, focusing on neurotransmitters like serotonin (B10506). tianeptine.comacs.org Tianeptine challenged this paradigm, leading to investigations that have illuminated more complex neurobiological pathways. nih.govnih.gov

The current understanding of Tianeptine's significance is centered on two primary mechanisms:

Glutamatergic System Modulation : A substantial body of research has demonstrated that Tianeptine's effects are closely linked to its ability to modulate the glutamatergic system. nih.govscispace.com It influences synaptic plasticity by acting on glutamate (B1630785) receptors, specifically the AMPA and NMDA receptors. mdpi.compatsnap.com Research indicates that Tianeptine can normalize glutamatergic activity that is altered by stress. mdpi.com For instance, it has been shown to prevent stress-induced increases in extracellular glutamate in the amygdala and normalize the ratio of NMDA to AMPA receptor currents in the hippocampus. nih.govmdpi.comtianeptine.com This modulation of excitatory amino acid transmission is considered a key component of its neurobiological activity. tianeptine.com

Opioid Receptor Agonism : A pivotal discovery in understanding Tianeptine's pharmacology was the identification of its activity at opioid receptors. nih.gov Screening against a wide panel of central nervous system receptors revealed it to be a moderately potent, full agonist for the mu-opioid receptor (MOR) and, to a lesser extent, the delta-opioid receptor (DOR). acs.orgnih.govcolumbia.edu It displays no appreciable activity at the kappa-opioid receptor (KOR). acs.orgnih.gov This finding has been validated in studies showing that its neurobiological effects are dependent on MOR activation. acs.orgcolumbia.edu This dual mechanism, involving both glutamate modulation and opioid agonism, makes Tianeptine a valuable research tool for dissecting the contributions of these systems to neurophysiology. nih.gov

The table below summarizes the binding affinity and functional activity of Tianeptine at various opioid receptors, which is central to its current research standing.

ReceptorBinding Affinity (Ki ± SEM, nM)Functional Activity (EC50 ± SEM, nM)Receptor Type
Human Mu-Opioid Receptor (MOR)383 ± 183194 ± 70G-protein coupled receptor
Human Delta-Opioid Receptor (DOR)>10,00037,400 ± 11,200G-protein coupled receptor
Human Kappa-Opioid Receptor (KOR)No Appreciable ActivityInactiveG-protein coupled receptor

Data sourced from radioligand displacement and G-protein activation assays. acs.orgcolumbia.edunih.gov

Evolution of Research Perspectives on the this compound Structural Class

The scientific perspective on Tianeptine has undergone a remarkable evolution, reflecting broader shifts in the understanding of neuropharmacology. acs.org

Initial Classification and the Serotonin Hypothesis : First synthesized in the 1970s as an analog of tricyclic antidepressants, Tianeptine was initially studied within the framework of the monoamine hypothesis of depression. nih.govresearchgate.net Early experiments led to the paradoxical classification of Tianeptine as a selective serotonin reuptake enhancer (SSRE), a mechanism directly opposing that of selective serotonin reuptake inhibitors (SSRIs), which block the reabsorption of serotonin. patsnap.commayoclinic.org This theory, that it accelerated serotonin reuptake, puzzled researchers for years, as it contradicted the prevailing understanding of antidepressant action, yet the compound demonstrated clinical efficacy. nih.govpatsnap.com

Shift to Neuroplasticity and the Glutamate Hypothesis : Dissatisfaction with the serotonin-centric explanation led researchers to explore other mechanisms. nih.gov This shift in focus revealed Tianeptine's profound effects on neuroplasticity, particularly its ability to reverse stress-induced structural changes in the brain, such as dendritic atrophy in the hippocampus. nih.govwisc.edu This line of inquiry established a strong link between Tianeptine's action and the modulation of the glutamatergic system. nih.govnih.gov It was found to regulate glutamate transmission, protecting neurons and normalizing synaptic function, which became the leading explanation for its activity for some time. mdpi.compatsnap.com

Discovery of Opioid Receptor Activity : The most recent and significant evolution in perspective came with the discovery in 2014 that Tianeptine is a direct agonist at the mu- and delta-opioid receptors. nih.govcolumbia.edu This finding recontextualized much of the previous data, suggesting that MOR activation could be the initial molecular event that triggers the downstream effects on glutamate and neuroplasticity. nih.gov This discovery definitively moved the understanding of Tianeptine away from the serotonin system and established it as a mechanistically distinct compound. researchgate.net

The evolution of thought on Tianeptine's primary mechanism is summarized below.

Time PeriodPrevailing HypothesisKey Research Findings
1980s - early 2000sSelective Serotonin Reuptake Enhancer (SSRE)Observed increased uptake of serotonin in brain tissue. nih.govpatsnap.com
Early 2000s - 2014Glutamate System ModulatorDemonstrated prevention of stress-induced changes in glutamate receptors and neuronal structure. nih.govnih.govmdpi.com
2014 - PresentMu-Opioid Receptor (MOR) AgonistIdentified as a full agonist at MOR and DOR through receptor screening assays. nih.govnih.gov

Guiding Research Questions and Academic Objectives for this compound Investigation

The complex pharmacology of Tianeptine continues to generate critical questions for future research. The primary academic objective is to leverage this unique compound as a tool to further understand fundamental neurobiological processes.

Key guiding research questions include:

Downstream Signaling Pathways : Beyond direct receptor binding, what are the specific intracellular signaling cascades and long-term gene expression changes initiated by Tianeptine? tianeptine.com Research into its effects on factors like brain-derived neurotrophic factor (BDNF) and the phosphorylation state of glutamate receptors points to complex downstream pathways that require further elucidation. nih.govtianeptine.com

Structure-Activity Relationship (SAR) : How can the tricyclic scaffold of Tianeptine be modified to create new chemical entities? acs.org Medicinal chemistry investigations aim to synthesize structural analogs that may selectively target one of its mechanisms over another, for example, by modifying the N-methyl moiety or other parts of the structure to potentially isolate the glutamatergic effects from the opioid activity. acs.orgnih.gov

Neuroplasticity and Cognitive Function : What is the precise mechanism by which Tianeptine promotes beneficial effects on cognitive function and memory-related neuroplasticity? nih.gov While it is known to normalize mechanisms like long-term potentiation, the exact molecular steps involved remain an active area of investigation. nih.gov

Future academic work on Tianeptine and its structural class will likely focus on its use as a probe to explore the intersection of the opioid and glutamate systems in regulating mood and cognition, providing insights that could lead to the development of novel therapeutic strategies. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19ClF3N3O2S2

Molecular Weight

514.0 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H19ClF3N3O2S2/c1-2-9-29-20(31)18-13-5-3-4-6-16(13)33-19(18)28-21(29)32-11-17(30)27-15-10-12(22(24,25)26)7-8-14(15)23/h2,7-8,10H,1,3-6,9,11H2,(H,27,30)

InChI Key

VKJCKAXNJLQDLR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)SC4=C2CCCC4

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of C22h19clf3n3o2s2

Hypothetical Rational Design and Synthesis Approaches for a C22H19ClF3N3O2S2 Molecular Skeleton

The rational design of a complex molecule like one represented by the formula this compound would likely be guided by its intended application, often as a potential therapeutic agent or molecular probe. The inclusion of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.gov

A hypothetical synthetic strategy would likely involve a convergent synthesis, where different fragments of the molecule are prepared separately before being joined. Key structural features suggested by the formula might include:

A Dibenzothiazepine-like Core: The presence of two sulfur atoms and multiple rings could indicate a complex heterocyclic system, potentially a dibenzothiazepine S,S-dioxide. The synthesis of such cores often involves intramolecular cyclization reactions. rsc.org

A Trifluoromethylated Aromatic Ring: The Cl and F3 elements suggest a chloro-trifluoromethyl-substituted aromatic component.

A Nitrogen-Containing Side Chain or Fused Ring: The N3 component could imply a triazole ring or an azide (B81097) group, which are common in "click chemistry" for linking molecular fragments. nih.govdoaj.org

A plausible retrosynthetic analysis would disconnect the molecule at the bonds linking the heterocyclic core to its side chains.

Potential Optimization of Synthetic Pathways

For a multi-step synthesis, optimization might focus on:

Catalyst Selection: Utilizing more efficient catalysts, such as copper(I) for azide-alkyne cycloadditions or palladium catalysts for cross-coupling reactions, can significantly improve yields and reaction conditions. nih.gov

Process Parameter Adjustment: Systematically varying parameters such as temperature, pressure, solvent, and reactant concentration is crucial for maximizing the yield and purity of the final product.

Table 1: General Parameters for Synthetic Reaction Optimization

Parameter Objective Example
Temperature Control reaction rate and selectivity Lowering temperature to reduce side product formation.
Catalyst Load Maximize efficiency, minimize cost Finding the lowest effective percentage of a precious metal catalyst.
Solvent Improve solubility and reactivity Switching to a polar aprotic solvent to accelerate an SN2 reaction.
Reaction Time Ensure completion, prevent degradation Monitoring reaction progress via TLC or LC-MS to determine the optimal endpoint.

This is an interactive data table. You can sort and filter the data.

Considerations for Stereochemical Control

The molecular formula this compound does not inherently define the stereochemistry of the compound. If the molecular skeleton contains chiral centers, controlling the stereochemistry would be a critical aspect of its synthesis. This is particularly important in pharmaceutical chemistry, where different enantiomers or diastereomers of a drug can have vastly different biological activities.

Methods for achieving stereochemical control include:

Asymmetric Synthesis: Using chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over others.

Chiral Resolution: Separating a racemic mixture of enantiomers, often by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or by chiral chromatography.

Conceptual Preparation of Labeled Analogues for Mechanistic Studies

To study the mechanism of action, metabolic pathways, or binding interactions of a new compound, chemists often prepare isotopically labeled analogues. For a molecule with the formula this compound, this could involve incorporating isotopes such as Carbon-14 (¹⁴C), Tritium (³H), or Deuterium (²H).

The synthetic strategy would need to be adapted to introduce the label at a specific, stable position in the molecule. This is often done in the final steps of the synthesis to maximize the incorporation of the expensive isotopic label. For example, a ¹⁴C-labeled precursor could be used to construct a key part of the molecular backbone. The synthesis of labeled peptide derivatives for studying receptor interactions is a well-established field that provides models for these approaches.

Structure Activity Relationship Sar and Computational Studies of C22h19clf3n3o2s2 Derivatives

Systematic Elucidation of Structure-Activity Relationships for C22H19ClF3N3O2S2 Derivatives

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding how chemical modifications influence their biological activity. nih.gov This involves a systematic investigation of how different functional groups and structural motifs contribute to the compound's efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability for this compound

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov For derivatives of this compound, QSAR studies can predict the inhibitory potency against specific targets, such as GSK-3β. These models are built using a dataset of structurally diverse molecules with known activities. nih.gov

A typical QSAR study for compounds related to this compound would involve the following steps:

Data Set Preparation: A series of thiadiazolidinone (B1220539) derivatives with measured inhibitory concentrations (IC50) against a target kinase would be compiled. nih.gov

Descriptor Calculation: Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to create a predictive model. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For instance, QSAR studies on thiadiazolidinone derivatives have highlighted the importance of specific substitutions on the aromatic rings for GSK-3 inhibition. nih.gov The presence of electron-withdrawing groups, such as the trifluoromethyl (CF3) and chloro (Cl) groups in this compound, is often associated with enhanced activity.

Table 1: Key Molecular Descriptors in QSAR Models for Kinase Inhibitors

Descriptor Type Description Potential Impact of this compound Features
Electronic Describes the distribution of electrons in the molecule (e.g., HOMO/LUMO energies). The electron-withdrawing CF3 and Cl groups can significantly alter the electronic properties.
Steric Relates to the size and shape of the molecule (e.g., molecular weight, volume). The bulky substituents in this compound will influence its fit within a binding pocket.
Hydrophobic Measures the water-fearing nature of the molecule (e.g., LogP). The trifluoromethyl group can increase lipophilicity, affecting cell permeability.

Application of Bioisosterism and Molecular Hybridization in this compound Design

Bioisosterism and molecular hybridization are key strategies in medicinal chemistry for designing new compounds with improved properties. researchgate.netufrj.br

Bioisosterism involves the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing side effects. researchgate.net In the context of this compound, the thiadiazolidinone core itself can be considered a bioisostere of other heterocyclic systems known to inhibit kinases.

Molecular Hybridization combines structural features from different pharmacophores to create a new hybrid molecule with a unique activity profile. The design of this compound likely incorporates moieties known to interact with specific regions of a target kinase, hybridized onto a central scaffold.

For example, the naphthalene (B1677914) group present in Tideglusib could be replaced with other aromatic systems, or the benzyl (B1604629) group could be substituted with different aryl or alkyl groups to explore new interactions within the target's binding site. drugbank.com The addition of the chloro and trifluoromethyl groups in this compound represents a classic example of using bioisosteric replacements to modulate electronic and steric properties. nih.gov

Scaffold Hopping and Novel Chemotype Discovery for this compound-Related Targets

Scaffold hopping is a computational or synthetic strategy aimed at identifying new molecular scaffolds that can mimic the biological activity of a known active compound. dtic.milgithub.io This is particularly useful for discovering novel chemotypes with improved patentability or better pharmacokinetic profiles. nih.gov

For targets of this compound-related compounds, such as GSK-3β, scaffold hopping can be employed to find alternatives to the thiadiazolidinone core. austinpublishinggroup.com This can be achieved through virtual screening of compound libraries or by using generative chemistry models. chemrxiv.orgchemrxiv.org The goal is to find a new scaffold that maintains the key pharmacophoric features required for binding to the target. github.io

Table 2: Examples of Scaffold Hopping Strategies

Strategy Description Application to this compound Analogs
Heterocycle Replacements Swapping the core heterocyclic ring with another. Replacing the thiadiazolidinone ring with other five- or six-membered heterocycles.
Ring Opening/Closure Modifying the ring structure of the scaffold. Linearizing parts of the scaffold or forming new ring systems.

| Topology-Based Hopping | Maintaining the 3D arrangement of functional groups on a new scaffold. | Using computational methods to find new backbones that present the key interacting groups in the same spatial orientation. dtic.mil |

Advanced Computational Chemistry Approaches in this compound Research

Computational chemistry plays a pivotal role in modern drug discovery, offering insights into the molecular interactions that govern a drug's efficacy. nih.govaustinpublishinggroup.comresearchgate.net

Molecular Docking and Ligand-Target Interaction Analysis of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. openmedicinalchemistryjournal.commdpi.com For this compound, docking studies can elucidate its binding mode within the active site of a kinase like GSK-3β.

Studies on Tideglusib have shown that it binds to the active site of GSK-3β, forming key interactions with specific amino acid residues. nih.gov A crucial interaction is often observed with a cysteine residue (Cys199 in GSK-3β), which can lead to irreversible inhibition. mdpi.comnih.gov Docking simulations of this compound would likely show a similar binding mode, with the additional substituents potentially forming new interactions that could enhance binding affinity.

Table 3: Predicted Interactions from Molecular Docking of a this compound-like Compound with GSK-3β

Interacting Residue Interaction Type Moiety of this compound Involved
Cys199 Covalent or Hydrogen Bond Thiadiazolidinone ring
Met101 Hydrogen Bond Carbonyl oxygen
Asp200 Hydrogen Bond Amide nitrogen
Aromatic Residues π-π Stacking Naphthalene-like and benzyl-like rings

Molecular Dynamics Simulations to Investigate this compound Conformation and Binding

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. nih.govyoutube.com An MD simulation starts with the docked pose of the compound and simulates the movements of all atoms in the system, providing insights into the flexibility of the ligand and the protein. nih.govmdpi.com

For this compound, MD simulations can:

Assess the stability of the binding pose obtained from docking. nih.gov

Identify key water molecules that may mediate interactions between the ligand and the protein.

Reveal conformational changes in the protein upon ligand binding.

Calculate the binding free energy, providing a more accurate estimate of binding affinity. mdpi.com

The results of MD simulations can help to rationalize the SAR data and guide the design of new analogs with improved binding stability and, consequently, higher potency. nih.gov

De Novo Drug Design Methodologies Applied to this compound Series

De novo drug design, which translates to "from the beginning," is a computational strategy aimed at generating novel molecular structures with desired pharmacological properties, often tailored to fit a specific biological target. For a compound series like this compound, these methods can be instrumental in identifying next-generation analogs with improved potency, selectivity, or pharmacokinetic profiles.

The process typically begins with the identification of a target binding site. Computational algorithms then construct molecules atom by atom or by combining larger chemical fragments within the constraints of the binding pocket. These methods can be broadly categorized into two main approaches:

Fragment-based de novo design: This involves the assembly of small molecular fragments that are known to have favorable interactions with the target. For the this compound scaffold, this could involve computationally "growing" new side chains from the core structure or linking new fragments to it to explore additional binding interactions.

Receptor-based de novo design: Here, the algorithm generates structures directly within the three-dimensional space of the target's active site. This ensures that the designed molecules have a high degree of complementarity to the target, a key factor for binding affinity.

The generated structures are then scored and ranked based on various criteria, such as predicted binding affinity, synthetic accessibility, and drug-likeness. The most promising candidates can then be prioritized for synthesis and experimental validation.

Table 1: Illustrative Data from a Hypothetical De Novo Design Study for this compound Analogs

Derivative IDModification on this compound ScaffoldPredicted Binding Affinity (kcal/mol)Predicted Lipophilicity (logP)Synthetic Accessibility Score (1-10)
C22H19-A1Addition of a hydroxyl group to the phenyl ring-9.52.88
C22H19-A2Replacement of trifluoromethyl with an ethyl group-8.23.59
C22H19-A3Isosteric replacement of a sulfur atom with selenium-9.83.16
C22H19-A4Cyclization of a side chain-10.12.57

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of information generated in de novo design studies.

Artificial Intelligence and Machine Learning in this compound Optimization

The application of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery by enabling the analysis of large and complex datasets to predict the properties of molecules with high accuracy. In the context of optimizing the this compound series, AI and ML models can be trained on existing experimental data to guide the design of new derivatives with enhanced characteristics.

Key applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests, support vector machines, and deep neural networks, can be used to build robust QSAR models. These models establish a mathematical relationship between the chemical structure of the this compound derivatives and their biological activity. By training on a dataset of known analogs and their corresponding activities, these models can predict the activity of novel, yet-to-be-synthesized compounds.

ADMET Prediction: A significant hurdle in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI/ML models can be trained on large ADMET datasets to predict these properties for the this compound series, helping to flag potential liabilities early in the design process.

Generative Models: More advanced AI techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed to generate novel molecular structures. When trained on a database of known active molecules, these models can propose new this compound derivatives that are likely to be active, effectively exploring the chemical space for innovative drug candidates.

Derivative IDMolecular FingerprintPredicted IC50 (nM)Predicted Aqueous Solubility (logS)Predicted Hepatotoxicity (Probability)
C22H19-B1ECFP4...15.2-3.50.12
C22H19-B2MACCS_...28.9-4.10.25
C22H19-B3Morgan_...8.7-3.20.08
C22H19-B4RDKit_...45.1-4.80.31

Note: This table is a conceptual representation of outputs from AI/ML predictive models. Molecular fingerprints are numerical representations of chemical structures used by the algorithms.

The synergy between de novo design methodologies and AI/ML-driven predictive modeling provides a powerful toolkit for the optimization of compound series like this compound. By intelligently navigating the vast possibilities of chemical modifications, researchers can more efficiently design and prioritize molecules with a higher probability of success in the lengthy and complex process of drug development.

Biological Target Identification and Mechanistic Elucidation of C22h19clf3n3o2s2

High-Throughput Screening and Target Deconvolution for C22H19ClF3N3O2S2 Activity

High-throughput screening (HTS) is a critical method in drug discovery for rapidly assessing the biological activity of large numbers of compounds. tdcommons.aimalvernpanalytical.com This automated process allows for the efficient identification of "hits"—compounds that interact with a specific biological target. malvernpanalytical.comagilent.com For Tianeptine, a broad screening against a panel of over 50 human brain receptors was instrumental in identifying its primary molecular targets. nih.gov This screening revealed that Tianeptine is a full agonist at the µ-opioid receptor (MOR) and, to a lesser extent, the δ-opioid receptor (DOR). researchgate.netnih.gov

Target deconvolution, the process of identifying the specific molecular targets responsible for a compound's observed effects, confirmed that the antidepressant-like and anxiolytic effects of Tianeptine are mediated through its action on the MOR. drugbank.comnih.gov This was a significant finding, as it distinguished Tianeptine from typical tricyclic antidepressants and selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govnih.gov The primary metabolite of Tianeptine, known as MC5, also demonstrates activity as a MOR agonist. researchgate.netdrugbank.com

Receptor TargetBinding Affinity (Ki)Functional Activity
µ-opioid receptor (MOR)383 ± 183 nMFull Agonist
δ-opioid receptor (DOR)>10 µMWeak Agonist
κ-opioid receptor (KOR)InactiveNo Agonist or Antagonist Activity

This table summarizes the binding affinity and functional activity of Tianeptine at various opioid receptors, as identified through screening and deconvolution studies. nih.gov

Detailed Analysis of this compound Mechanism of Action at the Molecular Level

The molecular mechanism of Tianeptine is multifaceted, primarily involving its agonism at opioid receptors and its modulation of the glutamatergic system. wikipedia.orgnih.gov As a full agonist at the µ-opioid receptor, Tianeptine initiates a signaling cascade that is believed to be central to its therapeutic effects. nih.govdrugbank.com This MOR activation is required for both the acute and chronic antidepressant-like behaviors observed in preclinical models. researchgate.net

Beyond its opioid receptor activity, Tianeptine significantly influences the glutamatergic system, which is crucial for synaptic plasticity. wikipedia.orgpatsnap.com It has been shown to prevent stress-induced changes in glutamatergic neurotransmission in key brain regions like the hippocampus and amygdala. nih.govwikipedia.org Specifically, Tianeptine can modulate the phosphorylation state of glutamate (B1630785) receptors, such as AMPA and NMDA receptors, thereby influencing the strength of synaptic connections. wikipedia.org Research suggests that Tianeptine normalizes glutamatergic tone, which may be a core component of its antidepressant action. nih.gov

More recent investigations have also identified Tianeptine as an agonist for the nuclear peroxisome proliferator-activated receptor (PPAR) isoforms, specifically PPAR-β/δ and PPAR-γ. biospace.com This activation is thought to contribute to its neuroplasticity effects. biospace.com

Investigation of Signaling Pathways Modulated by this compound

Tianeptine modulates several key intracellular signaling pathways. Activation of the µ-opioid receptor by Tianeptine leads to the engagement of G-protein-coupled signaling cascades. researchgate.netnih.gov One of the downstream effects of MOR activation is the stimulation of the mTOR signaling pathway, which is involved in neuroplasticity. nih.govoup.com Studies have shown that Tianeptine increases the phosphorylation of mTOR and its downstream effectors, such as 4E-BP-1 and p70S6K. oup.com This activation of mTOR signaling is linked to increased dendritic outgrowth, spine density, and the expression of synaptic proteins. oup.com

Furthermore, Tianeptine's influence on the glutamatergic system is linked to the modulation of brain-derived neurotrophic factor (BDNF) expression. patsnap.com Stress is known to decrease BDNF levels, and Tianeptine may counteract this by promoting the expression of genes for neuroplastic factors. nih.gov The compound also impacts the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. patsnap.comtianeptine.com Tianeptine has been found to modulate the release of adrenocorticotropic hormone (ACTH) through its interference with the glutamatergic system, thereby helping to normalize the HPA axis activity that is often dysregulated in depressive states. patsnap.comtianeptine.com

Signaling PathwayEffect of TianeptineDownstream Consequences
mTOR SignalingActivation/PhosphorylationIncreased dendritic outgrowth, spine density, and synaptic proteins
Glutamatergic NeurotransmissionNormalization of glutamatergic tonePrevention of stress-induced neuronal remodeling
HPA AxisModulation of ACTH releaseNormalization of the body's stress response
PPAR SignalingAgonism at PPAR-β/δ and PPAR-γPromotion of neuroplasticity

This table outlines the key signaling pathways modulated by Tianeptine and their functional outcomes. patsnap.combiospace.comoup.comtianeptine.com

Phenotypic Screening and Target Identification for this compound

Phenotypic screening focuses on identifying compounds that produce a desired change in a cellular or organismal model, without prior knowledge of the specific molecular target. pfizer.com This approach is valuable for discovering drugs with novel mechanisms of action. nih.govnih.gov In the case of Tianeptine, while its initial development may not have followed a classic phenotypic screening paradigm, its unique profile has led to further investigation into its observable effects.

Preclinical studies have utilized various behavioral models to characterize the phenotypic effects of Tianeptine. These include tests for antidepressant-like activity, anxiolytic effects, and analgesia. researchgate.netnih.gov For instance, the forced swim test in mice is a common phenotypic assay where Tianeptine has demonstrated antidepressant-like effects. researchgate.net The analgesic properties of Tianeptine have been assessed using the hot-plate assay. researchgate.netescholarship.org

Target identification studies following these phenotypic observations have been crucial in confirming the role of the µ-opioid receptor. escholarship.orgdntb.gov.ua Experiments using MOR knockout mice have shown that the antidepressant-like, analgesic, and rewarding effects of Tianeptine are absent in these animals, confirming that MOR is the critical target for these phenotypic outcomes. researchgate.netescholarship.orgdntb.gov.ua Furthermore, clinical trials utilize rating scales such as the Hamilton Rating Scale for Depression (HRSD) as a form of phenotypic assessment in humans to measure the symptomatic changes in response to treatment. clinicaltrials.gov

Non Human Preclinical Pharmacological and Disposition Studies of C22h19clf3n3o2s2

In Vitro Pharmacological Characterization in Non-Human Systems

The initial characterization of a new chemical entity involves in vitro assays to determine its interaction with biological targets and its effect on cellular functions. nih.gov

Receptor binding assays are crucial for determining the affinity of a compound for its target. researchgate.net These experiments typically use cell lines engineered to express a specific receptor or tissue extracts known to be rich in the target receptor. nih.govnih.gov In competitive binding studies, a new compound competes with a known radiolabeled ligand for the receptor, and its potency is often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the radioligand binding). nih.gov

For SUVN-G3031, its primary pharmacological target is the Histamine-3 (H3) receptor. As an inverse agonist, it not only blocks the action of agonists but also reduces the basal activity of the receptor. nih.gov While specific binding affinity values (Ki) from non-human cell line assays are detailed in proprietary research, public documentation confirms it is a potent and selective inverse agonist at this receptor. nih.gov This selectivity is a key attribute, indicating it has a lower affinity for other receptor types, which can minimize off-target effects.

No publicly available, non-proprietary data tables for specific receptor binding affinities of SUVN-G3031 could be located.

In vitro studies are also used to assess a compound's potential to modulate the activity of key metabolic enzymes, most notably the Cytochrome P450 (CYP) family. This is critical for predicting drug-drug interactions.

Studies on SUVN-G3031 revealed that the major enzymes involved in its metabolism are CYP3A4 and Monoamine Oxidase A (MAO-A). nih.gov The compound was identified as a reversible, direct, and time-dependent inhibitor of CYP2D6 and a direct inhibitor of CYP3A4. However, it did not show induction potential for CYP1A2, CYP2B6, or CYP3A4 enzymes in human hepatocyte studies. nih.gov

In Vivo Efficacy Studies in Non-Human Animal Models

In vivo studies use living animal models to assess how a compound performs in a complex biological system, providing insights into its potential therapeutic efficacy. nih.govnih.gov

Given that SUVN-G3031 is being investigated for narcolepsy, relevant animal models would typically include those that mimic the symptoms of this condition, such as excessive daytime sleepiness and cataplexy. nih.gov These can be genetic models (e.g., orexin/hypocretin knockout mice) or pharmacologically induced models. The validation of these models ensures they accurately reflect the human disease state, which is essential for evaluating the therapeutic potential of a new drug. nih.gov

Efficacy studies in validated animal models for narcolepsy and other cognitive disorders have demonstrated the wake-promoting and pro-cognitive effects of SUVN-G3031. These studies establish a dose-response relationship, identifying the range of doses over which the compound produces a therapeutic effect in the animal model.

Pharmacokinetics (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) in Non-Human Systems

Pharmacokinetics is the study of how an organism affects a drug, covering its absorption, distribution, metabolism, and excretion (ADME). nih.gov These studies are fundamental to understanding a drug's disposition in the body. mdpi.com

SUVN-G3031 has been extensively studied in various non-human species, including mice, rats, and dogs, to characterize its ADME profile. nih.gov

Absorption and Distribution: The compound demonstrates high passive permeability and is not a substrate for the P-glycoprotein (P-gp) efflux pump, which suggests good potential for absorption. nih.gov Bioavailability, the fraction of the administered dose that reaches systemic circulation, was found to be moderate to high across the tested species (mouse, rat, and dog). nih.gov SUVN-G3031 showed high plasma unbound fractions and was equally distributed between blood and plasma. nih.gov

Metabolism: In vitro metabolism studies using liver microsomes and hepatocytes from non-human species (mouse, rat, dog) and humans identified two major metabolic pathways: cyclization (forming Metabolite A) and dealkylation (forming Metabolite D). nih.gov The primary enzymes responsible were identified as CYP3A4 for cyclization and MAO-A for dealkylation. nih.gov The rate of metabolism was generally low across species. nih.gov

Excretion: Following administration in rats, the primary route of excretion for SUVN-G3031 and its metabolites was found to be through feces. nih.gov

The table below summarizes key pharmacokinetic parameters of SUVN-G3031 in different non-human species.

ParameterMouseRatDog
Bioavailability ModerateHighHigh
Plasma Protein Binding LowLowLow
Volume of Distribution (Vss) HighHighHigh
Primary Excretion Route FecesFecesFeces
This table is a qualitative summary based on the descriptive findings in the cited literature. nih.gov

Table of Compound Names

Chemical FormulaCommon/Code Name
C22H19ClF3N3O2S2SUVN-G3031

In Vitro ADME Prediction using Non-Human Biological Systems

In vitro studies are fundamental in early drug development to predict a compound's behavior in living organisms. These assays provide initial insights into metabolic stability and potential interactions within the body.

Metabolic Stability Profiling (e.g., Non-Human Liver Microsomes, Hepatocytes)

Detailed quantitative data from metabolic stability studies of tovorafenib in non-human liver microsomes or hepatocytes are not extensively available in the public domain. Such studies typically involve incubating the compound with liver fractions (microsomes or S9) or whole liver cells (hepatocytes) from various animal species to determine the rate of metabolism. researchgate.net This information is used to predict the intrinsic clearance of the compound. While it is known that tovorafenib is a substrate for metabolism, specific half-life and clearance values in preclinical species' liver systems are not detailed in the provided search results.

Plasma Protein Binding in Animal Species

Information regarding the specific plasma protein binding percentages of tovorafenib in various non-human animal species is not publicly available. This parameter is important as it influences the distribution and clearance of a drug, with only the unbound fraction being pharmacologically active.

In Vivo Pharmacokinetic Characterization in Animal Models

The pharmacokinetics of tovorafenib have been assessed in several in vivo animal models, primarily in mice, to understand its behavior in a whole-organism setting. nih.govaacrjournals.orgresearchgate.net These studies are essential for determining systemic exposure, bioavailability, and how the drug is distributed to and eliminated from the body.

Systemic Exposure and Bioavailability in Animal Species

Tovorafenib has been evaluated in various mouse models, including immunodeficient strains like NOG, NOD/SCID, and BALB/c nude mice, which are often used for creating patient-derived xenograft (PDX) models. aacrjournals.orgresearchgate.net In these studies, tovorafenib was administered orally, and its exposure was characterized to ensure clinical relevance. aacrjournals.orgaacrjournals.org

In a study involving mice with AGK::BRAF fusion melanoma PDX tumors, daily oral doses of 17.5 mg/kg and 25 mg/kg were determined to provide trough concentrations (Ctrough) and daily area under the curve (AUC) values comparable to weekly human doses of 400 mg and 600 mg, respectively. aacrjournals.orgaacrjournals.org A single-dose pharmacokinetic-pharmacodynamic (PK-PD) study was also conducted in mice bearing MeWo melanoma xenografts at a dose of 25 mg/kg. aacrjournals.org These findings indicate that clinically relevant systemic exposure levels can be achieved in mouse models.

Animal ModelDosing RegimenKey Findings
Mice with AGK::BRAF fusion melanoma PDX17.5 mg/kg and 25 mg/kg orally, dailyAchieved trough concentrations and daily AUC values comparable to clinically relevant human doses. aacrjournals.orgaacrjournals.org
Mice with MeWo melanoma xenografts25 mg/kg orally, single doseUtilized for pharmacokinetic-pharmacodynamic (PK-PD) assessment. aacrjournals.org
Tissue Distribution Analysis (Non-Human)

A key characteristic of tovorafenib is its ability to penetrate the central nervous system (CNS). nih.govcam.ac.uknih.gov Nonclinical studies have demonstrated that tovorafenib achieves good penetration of the blood-brain barrier, reaching both healthy brain tissue and intracranial tumors. cam.ac.uk This was specifically shown in models where pediatric low-grade astrocytoma cells were stereotactically injected to form intracranial tumors. cam.ac.uk This CNS penetration is a critical feature for a drug intended to treat brain tumors. guidetopharmacology.orgcancer-research-network.com

Elimination Pathways in Non-Human Species

While it is established that tovorafenib undergoes metabolism, detailed studies elucidating the specific elimination pathways in non-human species, such as the proportions of drug cleared through renal versus fecal routes or the full characterization of metabolites, are not described in the available literature. Such studies are crucial for a complete understanding of the drug's disposition.

Metabolite Identification and Profiling in Non-Human Biological Fluids and Tissues

Information on the identification and profiling of metabolites of this compound in non-human biological matrices is not publicly available. This section would typically describe the analytical techniques used to identify and quantify the byproducts of the compound's metabolism in various species.

Characterization of Phase I and Phase II Metabolites (Non-Human)

There is no available data on the specific Phase I and Phase II metabolites of this compound in any non-human species. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on a parent compound. longdom.orgmdpi.com Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. longdom.orgmdpi.com

Species-Specific Metabolism of this compound

Without any metabolic data, it is not possible to discuss the species-specific metabolism of this compound. Such a section would typically compare the metabolic pathways and the relative abundance of different metabolites across various animal species used in preclinical studies.

In Silico Pharmacokinetic and ADME Modeling for this compound (Physiologically Based Pharmacokinetic (PBPK) Modeling)

No in silico pharmacokinetic or ADME (Absorption, Distribution, Metabolism, and Excretion) modeling studies, including Physiologically Based Pharmacokinetic (PBPK) models, for this compound are documented in the searched literature. PBPK modeling is a mathematical technique used to predict the ADME of a compound in different species by integrating physiological, biochemical, and compound-specific data. nih.gov These models can simulate the concentration of a drug in various organs and tissues over time. nih.gov

Translational Aspects of Non-Human Pharmacological Data to Predict Human Disposition (Excluding Clinical Trial Data)

Due to the absence of non-human pharmacological data for this compound, a discussion on the translational aspects of predicting its disposition in humans is not feasible. This section would typically analyze how data from animal studies can be extrapolated to predict the pharmacokinetic behavior of the compound in humans, often aided by modeling and simulation techniques. nih.govnih.gov

Advanced Analytical Methodologies for C22h19clf3n3o2s2 Research

Development and Validation of Quantitative Analytical Procedures for C22H19ClF3N3O2S2

The development of robust quantitative analytical procedures for Tianeptine is fundamental for its analysis in pharmaceutical formulations and biological samples. These methods are rigorously validated to ensure their reliability, accuracy, and precision. Validation is often performed in accordance with guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). rsc.orgresearchgate.netnih.gov

A typical validation process for a quantitative Tianeptine assay encompasses several key parameters:

Linearity: Establishing a concentration range where the analytical response is directly proportional to the analyte concentration. For instance, a high-performance liquid chromatography (HPLC) method for Tianeptine sodium in tablets was validated with a linear range of 10-80 μg/ml. paruluniversity.ac.in Another LC-MS/MS method for urine analysis demonstrated linearity between 1–100 ng/mL. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery studies. Validated methods demonstrate accuracy within acceptable limits, such as within 15% relative error (RE). rsc.orgrsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is evaluated through intra-day and inter-day precision, with a relative standard deviation (RSD) of less than 15% being a common acceptance criterion. rsc.orgnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For an HPLC method, the LOD and LOQ for Tianeptine were found to be 0.3214 μg/ml and 0.9740 μg/ml, respectively. paruluniversity.ac.in More sensitive LC-MS/MS methods can achieve an LOQ of 1.0 ng/mL in biological fluids like plasma and urine. rsc.orgnih.gov

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as excipients, impurities, or metabolites. nih.gov

These validated procedures have been successfully applied to determine Tianeptine concentrations in diverse samples, including bulk drug, tablets, plasma, urine, and brain tissue. rsc.orgparuluniversity.ac.inphmethods.net

High-Resolution Chromatographic Techniques for this compound Analysis

High-resolution chromatography is the cornerstone of Tianeptine analysis, providing the necessary separation efficiency to isolate the compound from complex mixtures. oup.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique. paruluniversity.ac.in

Development of these methods involves optimizing various parameters to achieve efficient separation. For example, a stability-indicating HPLC assay used an Agilent-Zorbax-XDB-C18 column with a gradient elution of acetonitrile (B52724) and 0.02M sodium acetate (B1210297) buffer (pH 4.2). nih.gov Another RP-HPLC method utilized an isocratic mobile phase of acetonitrile and water (pH 3) in a 55:45 ratio on an INERTSIL ODS C18 column. paruluniversity.ac.in The amphoteric nature of Tianeptine, meaning it has both acidic and basic properties, can make extraction and chromatographic separation challenging, necessitating careful method development. unitedchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for this compound and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Tianeptine and its metabolites in biological matrices. oup.com This technique offers superior selectivity and lower detection limits compared to UV or fluorescence detection. rsc.org

Numerous LC-MS/MS methods have been developed for determining Tianeptine and its primary active metabolite, known as MC5, in plasma, urine, and tissue samples. rsc.orgrsc.orgnih.govresearchgate.net Sample preparation is a critical first step, with various strategies employed, including simple protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). rsc.orgunitedchem.comnih.gov To enhance reproducibility and account for matrix effects, stable isotope-labeled internal standards, such as Tianeptine-D4 and Tianeptine MC5-D4, are often used. rsc.orgrsc.org

Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis, providing high sensitivity. nih.gov The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, which involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high selectivity. nih.govresearchgate.net These methods have been validated with linear ranges as low as 1.0–500.0 ng/mL in plasma. rsc.orgelsevierpure.com

Table 1: Example of LC-MS/MS Parameters for Tianeptine Analysis rsc.orgunitedchem.com
ParameterCondition
Chromatographic Column Waters Atlantis dC-18 (2.1 × 30 mm, 3 μm) or SelectraCore® C18 (50 x 2.1 mm, 2.7 µm)
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) / 0.1% formic acid in water
Mobile Phase B Acetonitrile (ACN) or Methanol with 0.1% formic acid
Flow Rate 0.3 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 437.1 or 436.5
Product Ions (m/z) 308.1, 134.1

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas chromatography (GC), typically coupled with mass spectrometry (GC-MS), is another technique used in the analysis of Tianeptine, particularly for its metabolites or breakdown products in forensic and toxicological contexts. researchgate.netgreenpharmacy.info Since Tianeptine itself is not sufficiently volatile for direct GC analysis, the method often detects derivatives or metabolites. cfsre.org

Research has shown the utility of GC-MS in studying Tianeptine metabolism products in urine. researchgate.netsemanticscholar.org In these studies, urine samples are extracted at different pH values to isolate various metabolites. greenpharmacy.info The analysis of extracts has identified the main metabolite MC5, as well as other compounds like desalkyldesaminotianeptine. researchgate.netgreenpharmacy.info GC-MS has also been used to identify Tianeptine and its breakdown products in commercial product samples, providing crucial information in cases of product adulteration. cfsre.orgcfsre.org

Spectroscopic Characterization and Quantification Methods for this compound

Spectroscopic methods are indispensable for both the structural confirmation and quantification of Tianeptine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules like Tianeptine. nih.govmdpi.com Studies utilizing 1H and 13C NMR have been conducted to confirm the compound's complex tricyclic structure. acs.org NMR provides detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule. This technique is considered a definitive method for structural confirmation and is crucial in characterizing reference standards and synthesized batches of the compound. nih.govresearchgate.net

Bioanalytical Method Development for this compound in Biological Matrices (Non-Human)

The development of a bioanalytical method for this compound in non-human biological matrices, such as rat or mouse plasma, is a meticulous process aimed at ensuring the selective and accurate quantification of the analyte. chromatographyonline.com The primary objective is to create a reliable assay that can support preclinical studies by providing accurate concentration measurements of the drug and its metabolites. ich.orgeuropa.eu

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for bioanalytical applications due to its high sensitivity, selectivity, and speed. amsbiopharma.comacs.org An LC-MS/MS method for this compound would be developed to achieve a low limit of quantification (LLOQ) while minimizing interference from endogenous matrix components. chromatographyonline.com

The development process begins with the optimization of mass spectrometric conditions for this compound and a suitable internal standard (IS). This is followed by the development of chromatographic conditions to ensure the separation of the analyte from any interfering peaks. youtube.com Sample preparation is another critical aspect, with techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) being evaluated to find the most efficient method for extracting the analyte from the plasma matrix. researchgate.net

A full validation of the bioanalytical method is then performed to demonstrate its suitability for the intended purpose. ich.orgeuropa.eu This validation assesses several key parameters, including specificity, selectivity, linearity, accuracy, precision, recovery, and stability. youtube.comnih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis

Parameter Condition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: Specific parent > fragment ionInternal Standard: Specific parent > fragment ion
Sample Prep. Protein Precipitation with Acetonitrile

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation Parameter Description Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision The closeness of determined values to the nominal concentration and the degree of scatter. Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ)Accuracy (%RE) within ±15% (±20% at LLOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of matrix components. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure for the analyte from the biological matrix. Recovery should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various conditions. Analyte concentration should be within ±15% of the nominal concentration under tested conditions (e.g., freeze-thaw, short-term, long-term).

Regulatory Considerations and ICH Guidelines for Analytical Method Development in Preclinical Research (Focus on Research Method Robustness)

The data generated from preclinical studies for this compound must be reliable and reproducible to support regulatory submissions for clinical trials. europa.euprogress-lifesciences.nl Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. federalregister.govresearchgate.net The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed the M10 guideline on bioanalytical method validation, which is now a harmonized standard. progress-lifesciences.nleuropa.eu

Adherence to these guidelines ensures the quality and consistency of bioanalytical data. europa.eu A key aspect of method validation, particularly for ensuring the long-term reliability of an analytical method, is its robustness. numberanalytics.comindustrialpharmacist.com Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. industrialpharmacist.compharmaguru.co

Robustness testing is typically performed during method development to evaluate the method's resilience to minor changes that may occur during routine use. researchgate.net For the LC-MS/MS method for this compound, several critical parameters would be identified and varied within a defined range to assess the impact on the results. pharmaguru.co

Table 3: Parameters for Robustness Testing of the Analytical Method for this compound

Parameter Varied Variation Potential Impact
Mobile Phase Composition ± 2% of organic component Retention time shifts, changes in peak shape
pH of Aqueous Mobile Phase ± 0.2 units Retention time shifts, analyte stability
Column Temperature ± 5 °C Retention time shifts, separation efficiency
Flow Rate ± 10% Retention time shifts, peak area
Sample Preparation Variations in extraction time or solvent volume Analyte recovery and consistency

The results of the robustness study for this compound would be evaluated against the system suitability criteria to ensure that the method remains reliable under these varied conditions. pharmaguru.co A robust analytical method is crucial for the successful transition of a drug candidate from preclinical to clinical development, as it ensures that the data generated across different laboratories and over an extended period is consistent and trustworthy. industrialpharmacist.comregistech.com

Future Research Directions and Unanswered Questions for C22h19clf3n3o2s2

Emerging Research Areas for C22H19ClF3N3O2S2 and its Analogues

The exploration of this compound and its structural analogues is poised to expand into several exciting new research domains. A primary focus will be on the synthesis and biological evaluation of a diverse library of analogues to establish a comprehensive structure-activity relationship (SAR) profile. This will involve systematic modifications of the core scaffold to probe the effects of various functional groups on target affinity, selectivity, and pharmacokinetic properties.

Another emerging area is the investigation of this compound class in less-explored therapeutic areas. While initial studies might focus on a specific disease, the unique structural features of this compound may lend themselves to applications in other pathologies. High-throughput screening of the compound and its analogues against a broad panel of disease models could uncover unexpected therapeutic opportunities.

Furthermore, research into the formulation and delivery of this compound will be critical. The development of novel drug delivery systems, such as nanoparticle-based carriers, could enhance the compound's solubility, stability, and bioavailability, thereby improving its therapeutic index.

A summary of potential emerging research areas is presented in the table below:

Research AreaFocusPotential Impact
Analogue Synthesis and SAR Studies Creation and testing of a diverse library of this compound analogues.Elucidation of key structural features for optimal activity and selectivity.
Therapeutic Area Expansion Screening against a wide range of disease models.Discovery of new indications and repositioning opportunities.
Advanced Drug Delivery Systems Development of novel formulations to improve pharmacokinetic properties.Enhanced efficacy and reduced off-target effects.
Mechanistic Elucidation of Novel Targets Identification and validation of previously unknown biological targets.Opening new avenues for therapeutic intervention.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in this compound Mechanism Studies

To gain a deeper understanding of the molecular mechanisms underlying the biological activity of this compound, the integration of various "omics" technologies is indispensable. frontiersin.orgnih.govnih.gov These high-throughput approaches allow for a global analysis of cellular responses to compound treatment, providing a more holistic view than traditional targeted assays. frontiersin.org

Transcriptomics , through techniques like RNA sequencing (RNA-seq), can reveal changes in gene expression patterns induced by this compound. This can help identify signaling pathways and biological processes that are modulated by the compound. For instance, observing the upregulation of genes involved in apoptosis and the downregulation of genes related to cell proliferation could suggest a potential anticancer mechanism.

Proteomics , utilizing methods such as mass spectrometry, can identify and quantify alterations in the cellular proteome following treatment with this compound. This can uncover the direct protein targets of the compound, as well as downstream changes in protein expression and post-translational modifications.

Metabolomics can provide insights into the metabolic reprogramming of cells in response to the compound. By analyzing changes in the levels of endogenous metabolites, researchers can understand how this compound affects cellular metabolism, which is often dysregulated in diseases like cancer.

The integration of these multi-omics datasets can lead to the construction of comprehensive network models that illustrate the intricate interactions between genes, proteins, and metabolites in response to this compound. nih.govcellbiopharm.com

A hypothetical workflow for integrating omics technologies is outlined below:

Omics TechnologyApplication in this compound ResearchExpected Insights
Transcriptomics (RNA-seq) Analysis of gene expression changes in treated cells.Identification of modulated signaling pathways and biological processes.
Proteomics (Mass Spectrometry) Profiling of protein expression and post-translational modifications.Discovery of direct protein targets and downstream effector proteins.
Metabolomics (LC-MS/GC-MS) Measurement of changes in cellular metabolite levels.Understanding of the compound's impact on cellular metabolism.
Multi-omics Integration Combined analysis of transcriptomic, proteomic, and metabolomic data.Construction of a comprehensive mechanistic model of action.

Innovative Approaches for this compound Target Validation and Drug Repurposing

The identification and validation of the biological target(s) of this compound are crucial steps in its development as a potential therapeutic agent. nih.govnuvisan.com Innovative approaches are continuously being developed to streamline this process.

Chemical proteomics approaches, such as activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry, can be employed to directly identify the protein binding partners of this compound within a complex biological sample.

Genetic approaches , including CRISPR-Cas9 based genetic screens, can help to identify genes that are essential for the activity of this compound. nuvisan.com For example, a genome-wide CRISPR screen could identify gene knockouts that confer resistance to the compound, thereby pointing towards its molecular target or pathway.

Once a target is identified, its validation is paramount. nih.gov This can be achieved through techniques like genetic knockdown or knockout of the target gene to see if it phenocopies the effects of the compound.

Furthermore, the potential for drug repurposing of this compound should be explored. nih.govnih.govbostongene.com Computational methods, such as molecular docking and virtual screening, can be used to predict new targets and potential new indications for the compound based on its chemical structure. nih.gov Experimental validation of these predictions through in vitro and in vivo models can then follow.

Innovative target validation and repurposing strategies are summarized in the following table:

ApproachDescriptionApplication for this compound
Chemical Proteomics Use of chemical probes to identify protein-ligand interactions.Direct identification of the protein targets of this compound.
CRISPR-Cas9 Screens Genome-wide genetic screens to identify genes that modulate compound activity.Uncovering the genetic determinants of sensitivity or resistance to this compound.
Computational Repurposing In silico methods to predict new targets and indications. nih.govExploring the potential of this compound for treating diseases beyond its initial scope.
Phenotypic Screening High-content imaging and other phenotypic assays to identify novel biological effects.Discovering unexpected mechanisms of action and therapeutic applications.

Challenges in Translating this compound Preclinical Findings to Potential Therapeutic Development

Despite promising preclinical data, the translation of a novel compound like this compound into a clinically effective therapeutic is fraught with challenges. nih.gov A significant hurdle is the often-poor correlation between preclinical models and human disease. nih.gov Animal models, while valuable, may not fully recapitulate the complexity and heterogeneity of human pathologies. nih.gov

Pharmacokinetic and pharmacodynamic (PK/PD) properties are another major challenge. ecancer.org Achieving adequate drug exposure at the target site while minimizing systemic toxicity is a delicate balance. The metabolic stability, clearance rate, and potential for drug-drug interactions of this compound will need to be thoroughly investigated.

Biomarker development is also a critical yet challenging aspect of translational research. ecancer.org Identifying and validating robust biomarkers that can predict patient response, monitor treatment efficacy, and provide early signs of toxicity are essential for successful clinical development. ecancer.org

The scalability of synthesis and manufacturing of this compound in a cost-effective and reproducible manner can also pose a significant challenge, particularly for complex chemical structures.

Key translational challenges are outlined in the table below:

ChallengeDescriptionMitigation Strategies for this compound
Preclinical Model Limitations Poor predictivity of animal models for human efficacy and toxicity. nih.govnih.govUse of more relevant models (e.g., patient-derived xenografts, organoids) and humanized animal models.
Pharmacokinetics and Pharmacodynamics Achieving optimal drug exposure and therapeutic window. ecancer.orgIn-depth ADME (absorption, distribution, metabolism, and excretion) studies and formulation optimization.
Biomarker Discovery and Validation Lack of reliable biomarkers to guide clinical development. ecancer.orgIntegration of omics data to identify candidate biomarkers and rigorous clinical validation.
Manufacturing and Scalability Difficulties in large-scale, cost-effective synthesis of the compound.Development of an efficient and scalable synthetic route early in the development process.

Q & A

Q. How are metabolic pathways elucidated for this compound?

  • Methodological Answer : Incubate with liver microsomes (human/rodent) and identify phase I/II metabolites via HRMS. Stable isotope labeling tracks metabolic fate. CYP450 inhibition/induction assays assess enzyme interactions. In silico tools (Meteor, ADMET Predictor) prioritize metabolites for toxicological screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.